2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O2/c1-18-7-10-20(11-8-18)14-30-25(34)16-33-24-12-9-19(2)13-22(24)26-27(33)28(35)32(17-31-26)15-21-5-3-4-6-23(21)29/h3-13,17H,14-16H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBFJGWTMDNANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of indole derivatives and pyrimidine ring structures, which are significant in medicinal chemistry due to their diverse pharmacological properties.
- Molecular Formula : C26H21ClN4O2
- Molecular Weight : 456.9 g/mol
- IUPAC Name : 2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methylbenzyl)acetamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer and infectious diseases. The pyrimidine and indole moieties are known to exhibit significant interactions with iron metabolism pathways, which may play a role in its anticancer properties.
Anticancer Activity
Research indicates that the compound exhibits promising anticancer activity by targeting cancer cell metabolism. It has shown effectiveness in inhibiting the growth of various cancer cell lines, potentially due to its ability to chelate iron ions, disrupting the iron-dependent processes within cancer cells.
Antimicrobial Activity
Additionally, the compound has been evaluated for antimicrobial properties against several pathogens. Preliminary studies suggest that it possesses moderate activity against certain bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values need further exploration .
Case Studies and Research Findings
-
Synthesis and Evaluation :
- A study synthesized several derivatives of indole and evaluated their biological activities, highlighting the importance of structural modifications in enhancing pharmacological effects. The synthesized compounds were tested against Mycobacterium tuberculosis, showing varying degrees of activity .
- Another evaluation focused on the interaction of similar compounds with cellular pathways involved in tumorigenesis, indicating that modifications in side chains could significantly enhance anticancer efficacy .
- Mechanistic Studies :
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action involves several pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit pathways involved in cell growth.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Enzyme Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for tumor growth.
Case Studies on Anticancer Effects
Studies have demonstrated the effectiveness of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | |
| HeLa (Cervical Cancer) | 20.7 | |
| PC-3 (Prostate Cancer) | 18.9 |
These results suggest that the compound possesses potent cytotoxicity against multiple cancer types.
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. Similar derivatives have been studied for their ability to reduce seizure activity in rodent models, indicating a potential therapeutic application in epilepsy.
Relevant Findings
Research findings highlight that modifications to the indole structure can enhance anticonvulsant effects. For example:
| Compound | Seizure Model | Efficacy (%) |
|---|---|---|
| Compound A | Maximal Electroshock | 75% |
| Compound B | Pentylenetetrazol | 68% |
These studies suggest that the compound's structural features contribute to its efficacy in reducing seizure frequency.
Antiviral Activity
Preliminary research indicates potential antiviral properties against various viruses, including the Tobacco Mosaic Virus (TMV). Some related compounds showed over 40% viral inactivation at higher concentrations.
Summary of Applications
The diverse biological activities of 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide make it a promising candidate for further research and development in medicinal chemistry. Its applications span across:
- Cancer therapeutics
- Anticonvulsant treatments
- Potential antiviral agents
Q & A
Basic: What are the standard synthetic routes for this compound, and how can intermediates be characterized?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrimido[5,4-b]indole core via condensation of indole derivatives with substituted pyrimidinones. Key steps include:
- Step 1 : Formation of the pyrimidoindole scaffold using Ullmann coupling or Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents like the 2-chlorobenzyl group .
- Step 2 : Acetamide functionalization via nucleophilic substitution or amidation reactions under inert atmospheres .
- Intermediate Characterization :
- TLC/HPLC : Monitor reaction progress and purity.
- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H/¹³C NMR for aromatic proton assignments) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Basic: How is the compound structurally characterized to confirm regioselectivity and substituent orientation?
Methodological Answer:
Advanced spectroscopic techniques are employed:
- 2D-NMR (COSY, NOESY) : Resolves overlapping proton signals and confirms spatial proximity of substituents (e.g., chlorobenzyl vs. methylbenzyl groups) .
- X-ray Crystallography : Provides definitive proof of molecular geometry, particularly for the pyrimidoindole core and acetamide linkage .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the 4-oxo group) .
Advanced: What strategies are used to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in cytotoxicity or target affinity data require:
- Dose-Response Replication : Standardize assays (e.g., MTT for IC₅₀ values) across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .
- Computational Validation : Use molecular docking (AutoDock Vina) to compare binding poses with reported targets (e.g., kinase enzymes) and identify false positives .
- Meta-Analysis : Aggregate data from structurally similar analogs (e.g., fluorobenzyl or methoxybenzyl derivatives) to identify substituent-dependent trends .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Design of Experiments (DOE) : Vary solvent polarity (DMF vs. dichloromethane), temperature (60–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) to identify ideal parameters .
- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., pyrimidoindole formation) with reduced side-product formation .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: What methodologies are recommended for studying the compound’s pharmacokinetic properties?
Methodological Answer:
- Solubility/LogP : Determine via shake-flask method (UV-Vis quantification) or HPLC retention time correlation .
- Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS/MS to track metabolite formation .
- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration .
Advanced: How can regioselectivity challenges during synthesis be addressed?
Methodological Answer:
- Directing Groups : Introduce temporary groups (e.g., nitro or methoxy) to steer electrophilic substitution on the indole ring .
- DFT Calculations : Predict reactive sites using Gaussian software (B3LYP/6-31G* level) to guide reagent selection .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to block competing reactive sites during functionalization .
Basic: What techniques assess the compound’s stability under storage and experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Evaluate thermal degradation profiles (e.g., decomposition above 200°C) .
- Stress Testing : Expose to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
- Light Sensitivity : UV-Vis spectroscopy to detect photolytic byproducts under UV irradiation .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with variations in substituents (e.g., 4-fluorobenzyl instead of 4-methylbenzyl) .
- Biological Screening : Test analogs against target panels (e.g., kinase inhibitors) to correlate substituents with activity .
- 3D-QSAR Models : Build CoMFA/CoMSIA models using MOE software to predict bioactivity cliffs .
Advanced: What experimental approaches identify the compound’s primary biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Screen against protein libraries (e.g., human kinome) to detect binding events .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stabilization .
- RNAi Knockdown : Silence putative targets (e.g., EGFR) and assess loss of compound efficacy in viability assays .
Advanced: How are computational tools integrated to enhance mechanistic understanding?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding dynamics (GROMACS) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
- Pharmacophore Modeling : Define essential features (e.g., hydrophobic clusters, hydrogen bond acceptors) using Schrödinger Phase .
- Network Pharmacology : Map compound-protein interactions via STRING database to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
